Methyl 3-(triethylsilyl)propanoate

Description

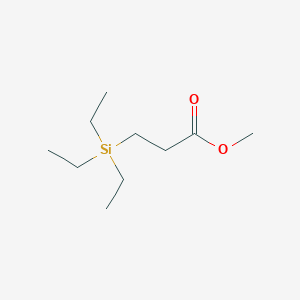

Methyl 3-(triethylsilyl)propanoate is a silyl-protected ester characterized by a triethylsilyl (TES) group attached to the β-carbon of the propanoate backbone. Silyl groups, such as TES, are widely used in organic synthesis as protecting groups for alcohols and carboxylic acids due to their stability under specific reaction conditions and ease of removal . The triethylsilyl moiety confers enhanced lipophilicity and steric bulk, which can influence reactivity, solubility, and metabolic stability compared to other substituents.

Properties

CAS No. |

55453-18-4 |

|---|---|

Molecular Formula |

C10H22O2Si |

Molecular Weight |

202.37 g/mol |

IUPAC Name |

methyl 3-triethylsilylpropanoate |

InChI |

InChI=1S/C10H22O2Si/c1-5-13(6-2,7-3)9-8-10(11)12-4/h5-9H2,1-4H3 |

InChI Key |

XXZXKTZSYXNGDR-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Methyl 3-(triethylsilyl)propanoate can be synthesized through various methods. One common approach is the esterification of 3-(triethylsilyl)propanoic acid with methanol in the presence of a strong acid catalyst . Another method involves the reaction of 3-(triethylsilyl)propanoic acid chloride with methanol under basic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 3-(triethylsilyl)propanoate undergoes several types of chemical reactions:

Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to 3-(triethylsilyl)propanol.

Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(triethylsilyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(triethylsilyl)propanoate involves its ability to act as a protecting group for carboxylic acids. The triethylsilyl group provides steric hindrance, preventing unwanted reactions at the carboxyl site . This makes it useful in multi-step synthetic processes where selective protection and deprotection are required.

Comparison with Similar Compounds

Comparison with Structural Analogs

Silyl-Substituted Propanoates

Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate (Compound 1.5c)

- Structure: Features a dimethyl(phenyl)silyl group instead of triethylsilyl.

- Synthesis : Prepared via FeCl₃/2,6-lutidine-promoted enantioselective reactions, yielding a single isomer with 64% efficiency .

- Properties : Melting point 57–62°C; characterized by NMR and HRMS. The chiral environment and bulky silyl group suggest applications in asymmetric catalysis or pharmaceutical intermediates.

3-(Trimethylsilyl)propanoic Acid

- Structure : A carboxylic acid with a trimethylsilyl (TMS) group.

- Properties : Higher polarity due to the carboxylic acid group; used as an intermediate in peptide synthesis. Safety data highlights the need for specialized handling, emphasizing flammability and reactivity .

- Contrast: Methyl 3-(triethylsilyl)propanoate, as an ester, would exhibit lower acidity and higher volatility than its carboxylic acid counterpart.

Sulfur-Containing Propanoates

Methyl 3-(methylthio)propanoate (FEMA 2720)

- Applications: Key flavoring agent in mead and fermented beverages, contributing fruity/sulfurous notes .

- Properties : Volatile and odor-active; detected via GC-O and mass spectrometry.

- Contrast : The triethylsilyl group in the target compound would reduce volatility, making it less suitable for flavor applications but more stable in high-temperature reactions.

Ethyl 3-(methylsulfonyl)propanoate

Aromatic and Heterocyclic Propanoates

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

- Structure : Features a quinazoline-linked sulfanyl group.

- Applications : Pharmaceutical relevance due to quinazoline’s bioactivity (e.g., antimycobacterial properties) .

- Contrast : The triethylsilyl group lacks inherent bioactivity but may enhance membrane permeability in drug design.

Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (竹叶榕素)

- Structure: Benzofuran-substituted propanoate isolated from Ficus stenophylla.

- Contrast: Synthetic silyl esters like this compound are less likely to occur naturally but offer tunable reactivity for industrial synthesis.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : Silyl groups (TES, TMS) enhance stability in basic conditions but are cleaved by fluoride ions. This contrasts with sulfonyl groups, which resist hydrolysis but participate in nucleophilic attacks .

- Industrial Use: this compound’s lipophilicity makes it suitable for hydrophobic coatings or silicone-based polymers, whereas methylthio derivatives dominate in flavor chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.